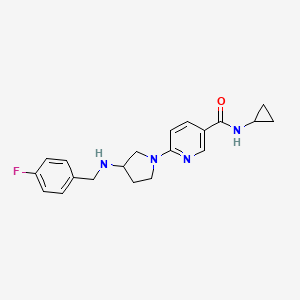![molecular formula C18H20F2N4O4 B14962881 N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962881.png)
N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative.
Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions.
Attachment of the Methoxymethyl Group: This can be done using methylation reactions.
Final Coupling with the Difluorophenyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(2,5-difluorophenyl)-2-[4-(methyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
- N-(2,5-difluorophenyl)-2-[4-(ethoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
Uniqueness
N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group and the methoxymethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H20F2N4O4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C18H20F2N4O4/c1-27-11-13-9-17(26)24(18(21-13)23-4-6-28-7-5-23)10-16(25)22-15-8-12(19)2-3-14(15)20/h2-3,8-9H,4-7,10-11H2,1H3,(H,22,25) |
InChIキー |
WMCALXNPSPFZIE-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate](/img/structure/B14962798.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylbenzyl)-1,3-thiazole-2-carboxamide](/img/structure/B14962805.png)

![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide](/img/structure/B14962832.png)
![3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide](/img/structure/B14962837.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14962842.png)
![2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14962849.png)
![7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14962857.png)
![9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962859.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962876.png)
![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)

